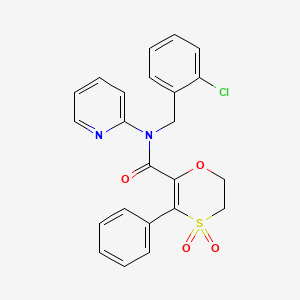

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(2-Chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a 1,4-oxathiine core fused with a pyridine ring, a substituted benzyl group, and a phenyl moiety.

Properties

Molecular Formula |

C23H19ClN2O4S |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H19ClN2O4S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(17-8-2-1-3-9-17)31(28,29)15-14-30-21/h1-13H,14-16H2 |

InChI Key |

XYPIBGUYDHQBLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the dihydro-1,4-oxathiine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl halide reacts with the oxathiine ring.

Attachment of the phenyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions.

Formation of the carboxamide group: This is typically achieved by reacting the intermediate compound with an appropriate amine under amide bond-forming conditions.

Oxidation to form the dioxide moiety: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionality.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxide moiety to a sulfide.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analog is its 3-chlorobenzyl isomer (CAS: 1179429-02-7), which differs only in the position of the chlorine atom on the benzyl group. This minor structural variation significantly impacts steric, electronic, and solubility properties.

Table 1: Comparative Properties of 2-Chloro and 3-Chloro Isomers

Positional Isomerism Effects

- Electronic Effects : The 2-chlorobenzyl group introduces stronger steric hindrance and altered electron-withdrawing effects compared to the 3-chloro isomer. This may reduce solubility in polar solvents due to increased molecular rigidity .

- Acidity : The 3-chloro isomer’s predicted pKa of 3.36 suggests moderate acidity, likely influenced by the sulfone group. The 2-chloro analog may exhibit a different pKa due to proximity effects between the chlorine and carboxamide group.

- Thermal Stability : The 3-chloro isomer’s high predicted boiling point (652.8°C) indicates strong intermolecular interactions (e.g., dipole-dipole, π-π stacking). The 2-chloro isomer may exhibit lower thermal stability due to reduced molecular symmetry.

Broader Context: Other Carboxamide Derivatives

While direct data on the target compound are sparse, structurally related carboxamides with variations in substituents (e.g., fluorine instead of chlorine, or thiophene replacing pyridine) demonstrate:

- Enhanced Bioactivity : Pyridine-containing analogs often show improved binding to kinase targets due to nitrogen’s hydrogen-bonding capacity .

- Solubility Challenges : Bulky substituents (e.g., 2-chlorobenzyl) typically reduce aqueous solubility, necessitating formulation optimization for pharmacological applications.

Biological Activity

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Chlorobenzyl group

- Phenyl group

- Pyridine ring

- Dihydro-1,4-oxathiine core

- Carboxamide functionality

Research indicates that the compound may exert its biological effects through multiple pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular signaling pathways.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular responses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |

| Study B | A549 (lung cancer) | 20 | Inhibits proliferation through cell cycle arrest |

| Study C | HeLa (cervical cancer) | 10 | Modulates PI3K/AKT signaling pathway |

Case Study : In a study involving MCF-7 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspases, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. The following table outlines its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Findings : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with S. aureus being particularly susceptible.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

These results suggest that the compound has moderate antioxidant activity, which may contribute to its overall biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.